

An In-depth Technical Guide to 3,5-Dichloro-4-methoxybenzohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3,5-Dichloro-4-methoxybenzohydrazide
Cat. No.:	B188843

[Get Quote](#)

This technical guide provides a comprehensive overview of **3,5-dichloro-4-methoxybenzohydrazide**, a chlorinated aromatic hydrazide of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details the compound's physicochemical properties, synthesis protocols, and potential applications based on the biological activity of structurally related molecules.

Core Molecular Data

3,5-Dichloro-4-methoxybenzohydrazide is a polysubstituted benzene derivative. The inclusion of chlorine atoms and a methoxy group on the benzene ring, coupled with the reactive hydrazide functional group, makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds and potential bioactive molecules.

Physicochemical Properties

Quantitative data for **3,5-dichloro-4-methoxybenzohydrazide** is summarized in the table below. It is important to note that while the molecular weight and formula are well-established, experimental data on physical properties such as melting and boiling points are not readily available in the cited literature. For comparative purposes, data for structurally related compounds are included.

Property	Value	Source
Molecular Weight	235.07 g/mol	
Molecular Formula	C ₈ H ₈ Cl ₂ N ₂ O ₂	
CAS Number	22631-59-0	
Melting Point	Data not available	
Related Compound Melting Point	136-140 °C (4-methoxybenzohydrazide)	
Boiling Point	Data not available	
Related Compound Boiling Point	478.5 °C (3,5-dichloro-4-methoxy-N'-(3-phenylpropyl)benzohydrazide)	[1]
Solubility	Data not available	
Related Compound Solubility	24.5 µg/mL (4-methoxybenzohydrazide in water at pH 7.4)	

Synthesis of 3,5-Dichloro-4-methoxybenzohydrazide

The synthesis of **3,5-dichloro-4-methoxybenzohydrazide** can be efficiently achieved through a two-step process. The first step involves the synthesis of the methyl ester precursor, methyl 3,5-dichloro-4-methoxybenzoate, followed by the conversion of the ester to the desired hydrazide.

Experimental Protocols

Step 1: Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate

This procedure is adapted from the methylation of a structurally similar benzoic acid derivative.

- Materials: 3,5-dichloro-4-hydroxybenzoic acid, potassium carbonate (K₂CO₃), dimethylformamide (DMF), iodomethane (CH₃I).

- Procedure:
 - Suspend 3,5-dichloro-4-hydroxybenzoic acid in DMF.
 - Add potassium carbonate to the suspension and stir at room temperature.
 - Introduce iodomethane and heat the mixture.
 - Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
 - Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent such as ethyl acetate.
 - The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield crude methyl 3,5-dichloro-4-methoxybenzoate.
 - The crude product can be purified by column chromatography.

Step 2: Synthesis of **3,5-Dichloro-4-methoxybenzohydrazide**

This protocol is based on the well-established method of converting methyl esters to their corresponding hydrazides.[\[2\]](#)[\[3\]](#)

- Materials: Methyl 3,5-dichloro-4-methoxybenzoate, hydrazine hydrate ($\text{NH}_2\text{NH}_2\cdot\text{H}_2\text{O}$), methanol (MeOH).
- Procedure:
 - Dissolve methyl 3,5-dichloro-4-methoxybenzoate in methanol.
 - Add an excess of hydrazine hydrate to the solution.
 - Reflux the reaction mixture for several hours.[\[2\]](#)[\[3\]](#)
 - Monitor the progress of the reaction using TLC.

- After completion, the solvent and excess hydrazine hydrate are removed under reduced pressure.
- The resulting solid is the crude **3,5-dichloro-4-methoxybenzohydrazide**, which can be purified by recrystallization from a suitable solvent like methanol or ethanol.[2]

Synthesis Workflow

[Click to download full resolution via product page](#)

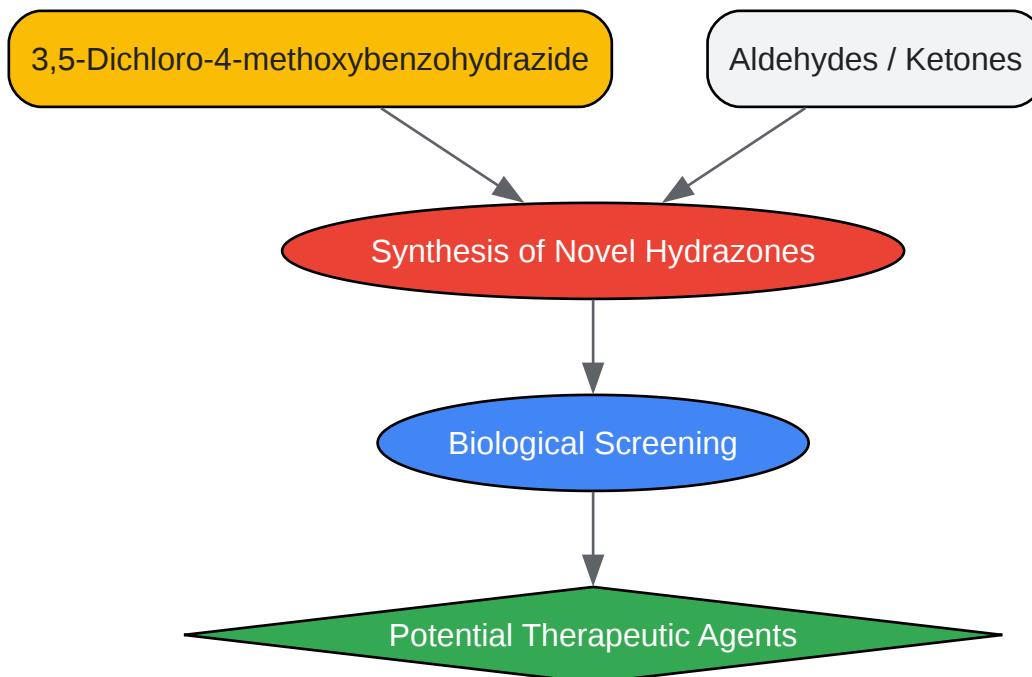
Caption: Synthesis pathway of **3,5-dichloro-4-methoxybenzohydrazide**.

Potential Applications and Biological Significance

While specific biological activities for **3,5-dichloro-4-methoxybenzohydrazide** are not extensively documented, the broader class of benzohydrazides and their derivatives, benzohydrazones, are known to possess a wide range of pharmacological properties. This suggests that **3,5-dichloro-4-methoxybenzohydrazide** could serve as a valuable scaffold for the development of new therapeutic agents.

Antimicrobial Activity

A structurally related compound, 3,5-dichloro-4-methoxybenzaldehyde, has been identified as a volatile antimicrobial agent produced by the mushroom *Porostereum spadiceum*. This compound has demonstrated inhibitory activity against various plant-pathogenic bacteria and fungi.[4] This finding suggests that derivatives of the 3,5-dichloro-4-methoxybenzoyl moiety, including the corresponding hydrazide, may warrant investigation for their antimicrobial properties.


Precursor for Bioactive Hydrazones

Benzohydrazides are key precursors for the synthesis of hydrazones, a class of compounds with diverse and significant biological activities.^[5] These activities include:

- Anticancer
- Anticonvulsant
- Anti-inflammatory
- Antibacterial and Antifungal^[5]
- Antitubercular
- Antiglycation^[2]

The reaction of **3,5-dichloro-4-methoxybenzohydrazide** with various aldehydes and ketones can generate a library of novel hydrazone derivatives. These derivatives can then be screened for a wide range of biological activities, making **3,5-dichloro-4-methoxybenzohydrazide** a valuable intermediate in drug discovery programs.

The logical relationship for the utility of **3,5-dichloro-4-methoxybenzohydrazide** in the synthesis of potentially bioactive hydrazones is illustrated below.

[Click to download full resolution via product page](#)

Caption: Role of **3,5-dichloro-4-methoxybenzohydrazide** in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-DICHLORO-4-HYDROXYBENZOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom *Porostereum spadiceum*, against plant-pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dichloro-4-methoxybenzohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188843#3-5-dichloro-4-methoxybenzohydrazide-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com